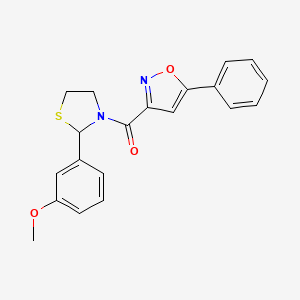

![molecular formula C7H7N3S B2380260 7-Methylthieno[3,2-d]pyrimidin-4-amine CAS No. 1301212-43-0](/img/structure/B2380260.png)

7-Methylthieno[3,2-d]pyrimidin-4-amine

Vue d'ensemble

Description

7-Methylthieno[3,2-d]pyrimidin-4-amine, also known as MTA, is a heterocyclic compound that belongs to the class of pyrimidine derivatives. It has a CAS Number of 1301212-43-0 and a molecular weight of 165.22 .

Synthesis Analysis

The compound can be synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution .Molecular Structure Analysis

The molecular structure of 7-Methylthieno[3,2-d]pyrimidin-4-amine is characterized by a pyrrolopyrimidine isomer having the 3 ring nitrogen atoms at the 1-, 5-, and 7-positions .Chemical Reactions Analysis

In the context of chemical reactions, acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines has been reported .The storage temperature and shipping temperature are not specified in the available resources .

Applications De Recherche Scientifique

Apoptosis Inducers in Cancer Treatment

- Context : 7-Methylthieno[3,2-d]pyrimidin-4-amine derivatives have been explored for their role in inducing apoptosis, especially in cancer treatment. One study identified N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine as an effective apoptosis inducer, demonstrating significant potency in T47D human breast cancer cells and MX-1 breast cancer model. These compounds induce apoptosis through the inhibition of tubulin polymerization (Kemnitzer et al., 2009).

Kinase Library Development

- Context : A focused kinase library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogues was created using solution-phase parallel synthesis. This strategy involved the construction of the thienopyrimidine core, followed by various substitution and Suzuki coupling reactions. The methodology was demonstrated by preparing a 72-member library, showing potential for diverse biological applications (Peng et al., 2007).

Dual Inhibitors for Thymidylate Synthase and Dihydrofolate Reductase

- Context : Compounds derived from 7-Methylthieno[3,2-d]pyrimidin-4-amine have been studied for their dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One such compound showed exceptional inhibitory potency against both human TS and DHFR, indicating its potential as a dual-targeting agent for therapeutic applications (Gangjee et al., 2008).

Corrosion Inhibition in Steel

- Context : The derivative 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) was evaluated as an inhibitor against corrosion of mild steel in acidic medium. Studies using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy confirmed the effectiveness of this compound as a corrosion inhibitor, following the Langmuir adsorption isotherm (Yadav et al., 2015).

Synthesis of Novel Derivatives for Ser/Thr Kinases Inhibition

- Context : The synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues was achieved, demonstrating potent inhibition of a series of Ser/Thr kinases. Among these compounds, one showed specificity to CLK1 kinase, indicating its potential for targeted therapeutic applications (Deau et al., 2013).

Antioxidant Activity

- Context : A series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives demonstrated significant radical scavenging and antioxidant activity. The electron-donating substituents enhanced the activity, suggesting their potential in antioxidant applications (Kotaiah et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 7-Methylthieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

7-Methylthieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . The compound interacts with Cyt-bd, leading to the inhibition of its function. This interaction results in the depletion of ATP in the bacterial cells .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis . This leads to ATP depletion in the bacterial cells, affecting various biochemical pathways that rely on ATP for energy .

Pharmacokinetics

Similar compounds have been shown to exhibit good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how effectively it can reach its target and exert its effects.

Result of Action

The inhibition of Cyt-bd and the resulting ATP depletion lead to the death of Mycobacterium tuberculosis cells . This makes 7-Methylthieno[3,2-d]pyrimidin-4-amine a potential candidate for the treatment of tuberculosis .

Propriétés

IUPAC Name |

7-methylthieno[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVNBRIUXIJLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylthieno[3,2-d]pyrimidin-4-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

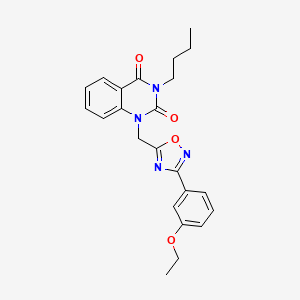

![ethyl 2-(1,6,7-trimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380181.png)

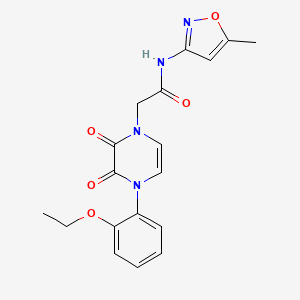

![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2380187.png)

![3-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2380188.png)

![1-(2-Methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)prop-2-en-1-one](/img/structure/B2380189.png)

![2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine](/img/structure/B2380192.png)

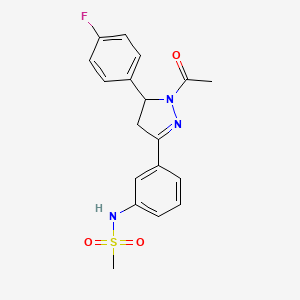

![4-butyl-1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2380194.png)

![2-(5-Chloropyrimidin-2-yl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2380195.png)

![2,6-Dimethyl-4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2380196.png)

![4-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2380198.png)

![6-allyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2380200.png)